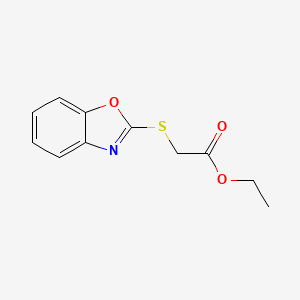

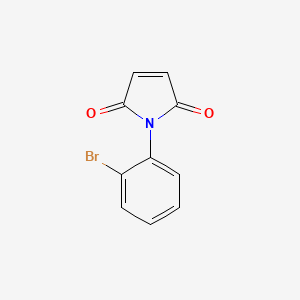

![molecular formula C12H17BrN2 B1332484 1-[(2-溴苯基)甲基]-4-甲基哌嗪 CAS No. 91560-85-9](/img/structure/B1332484.png)

1-[(2-溴苯基)甲基]-4-甲基哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-[(2-Bromophenyl)methyl]-4-methylpiperazine" is a chemical structure that is part of a broader class of compounds known as benzylpiperazines. These compounds have been the subject of various studies due to their potential applications in medicinal chemistry and materials science. The benzylpiperazine moiety is often a key structural component in pharmaceuticals and can influence the biological activity of the molecules in which it is incorporated .

Synthesis Analysis

The synthesis of benzylpiperazine derivatives typically involves the reaction of substituted benzyl halides with piperazine or its derivatives. For example, the synthesis of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol was achieved by reacting 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine under optimized conditions, yielding the product with high purity . Similarly, 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride was synthesized from 4-methylbenzoic acid through a bromination step followed by amination without separation, indicating the versatility of bromination reactions in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of benzylpiperazine derivatives can be elucidated using various spectroscopic techniques. For instance, the structure of a new designer benzylpiperazine was confirmed using two-dimensional NMR correlations and GC-MS after synthesis . The crystal structure of related compounds, such as 1-acetylamino-4-(4-bromophenyl)-2-(4-ethoxycarbonylpiperazino)imidazole, provides insights into the arrangement of atoms and the geometry of the molecule, which can be determined using X-ray crystallography .

Chemical Reactions Analysis

Benzylpiperazine derivatives can undergo various chemical reactions, which are essential for their functionalization and application in different fields. For example, the nucleophilic substitution reaction was used to synthesize 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, demonstrating the reactivity of the piperazine nitrogen with electrophilic centers . The reactivity of these compounds can be further modified by introducing different substituents on the phenyl ring or the piperazine moiety, as seen in the synthesis of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]-5-substituted-thiophenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylpiperazine derivatives are influenced by their molecular structure. For instance, the presence of hydrogen-bonding interactions and water molecules in the crystal structure of salts formed from 1-methylpiperazine and aromatic carboxylic acids contributes to the formation of diverse 3D net supramolecular architectures, which can affect the solubility and thermal stability of these compounds . The thermal stability of such compounds can be investigated using thermogravimetric analysis (TGA), providing valuable information for their potential applications .

科学研究应用

Application in Organic Synthesis

- Specific Scientific Field : Organic Synthesis .

- Summary of the Application : The compound 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, which contains a similar bromophenyl piperazine structure, is synthesized and studied .

- Methods of Application : The compound is obtained via a three-step protocol. The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments .

- Results or Outcomes : The compound is found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Application in Polymer Science

- Specific Scientific Field : Polymer Science .

- Summary of the Application : Copolymers of N-(4-bromophenyl)2-methacrylamide (BrPMAAm), with glycidyl methacrylate (GMA) were synthesized .

- Methods of Application : The copolymers were synthesized in 1,4-dioxane solution at 70 ± 1 °C using 2,20 -azobisisobutyronitrile (AIBN) as an initiator with different monomer-to-monomer ratios in the feed .

- Results or Outcomes : The copolymers were characterized by FTIR, 1H-and 13C NMR spectroscopy. The copolymer composition was evaluated by nitrogen content (N for BrPMAAm-units) in polymers led to the determination of reactivity ratios .

Application in Polymer Chemistry

- Specific Scientific Field : Polymer Chemistry .

- Summary of the Application : Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate were synthesized .

- Methods of Application : The copolymers were synthesized in 1,4-dioxane solution at 70 ± 1 °C using 2,20 -azobisisobutyronitrile (AIBN) as an initiator with different monomer-to-monomer ratios in the feed .

- Results or Outcomes : The copolymers were characterized by FTIR, 1H-and 13C NMR spectroscopy. The copolymer composition was evaluated by nitrogen content (N for BrPMAAm-units) in polymers led to the determination of reactivity ratios .

Application in Optoelectronic Devices

- Specific Scientific Field : Optoelectronic Devices .

- Summary of the Application : A new copolymer was synthesized via reaction of new pyridine-containing dibromo compound, 2,6-bis (4-bromophenyl)-4- (naphthalen-1-yl) pyridine, with thiophene-based diboronic ester via Suzuki cross-coupling reactions .

- Methods of Application : The synthesis started from condensation reactions of 4-bromoacetophenone and 1-naphthaldehyde .

- Results or Outcomes : The synthesized monomer and polymer were characterized by FT-IR and NMR spectroscopy. The physical properties of the polymer, including solubility and viscosity were studied, and the results showed good solubility and chain growth for polymer .

Application in Polymer Chemistry

- Specific Scientific Field : Polymer Chemistry .

- Summary of the Application : Novel copolymers of N- (4-bromophenyl)-2-methacrylamide with 2-acrylamido-2-methyl-1-propanesulfonic acid were synthesized .

- Methods of Application : The copolymers were synthesized in 1,4-dioxane solution at 70 ± 1 °C using 2,20 -azobisisobutyronitrile (AIBN) as an initiator with different monomer-to-monomer ratios in the feed .

- Results or Outcomes : The copolymers were characterized by FTIR, 1H-and 13C NMR spectroscopy. The copolymer composition was evaluated by nitrogen content (N for BrPMAAm-units) in polymers led to the determination of reactivity ratios .

Application in Optoelectronic Devices

- Specific Scientific Field : Optoelectronic Devices .

- Summary of the Application : A new copolymer was synthesized via reaction of new pyridine-containing dibromo compound, 2,6-bis (4-bromophenyl)-4- (naphthalen-1-yl) pyridine, with thiophene-based diboronic ester via Suzuki cross-coupling reactions .

- Methods of Application : The synthesis started from condensation reactions of 4-bromoacetophenone and 1-naphthaldehyde .

- Results or Outcomes : The synthesized monomer and polymer were characterized by FT-IR and NMR spectroscopy. The physical properties of the polymer, including solubility and viscosity were studied, and the results showed good solubility and chain growth for polymer .

属性

IUPAC Name |

1-[(2-bromophenyl)methyl]-4-methylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2/c1-14-6-8-15(9-7-14)10-11-4-2-3-5-12(11)13/h2-5H,6-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWWFPDZELZLQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354116 |

Source

|

| Record name | 1-[(2-bromophenyl)methyl]-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Bromophenyl)methyl]-4-methylpiperazine | |

CAS RN |

91560-85-9 |

Source

|

| Record name | 1-[(2-bromophenyl)methyl]-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-fluorophenyl ester](/img/structure/B1332409.png)

![2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B1332415.png)

![Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine](/img/structure/B1332424.png)

![4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B1332437.png)

![4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-7-carboxylic acid](/img/structure/B1332446.png)